molecular formula C18H12BrClFN3O2S B3304369 N-(4-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide CAS No. 921791-30-2

N-(4-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide

Cat. No.: B3304369
CAS No.: 921791-30-2
M. Wt: 468.7 g/mol
InChI Key: LVHQRFJKLPSYOC-UHFFFAOYSA-N
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Description

The compound N-(4-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide features a 1,3-thiazole core substituted with a 4-chlorobenzamide group at position 2 and a carbamoylmethyl moiety at position 2. The carbamoylmethyl group is further functionalized with a 4-bromo-2-fluorophenyl ring. This structure combines halogenated aromatic systems (Cl, Br, F) with a thiazole heterocycle, which is commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-[4-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClFN3O2S/c19-11-3-6-15(14(21)7-11)23-16(25)8-13-9-27-18(22-13)24-17(26)10-1-4-12(20)5-2-10/h1-7,9H,8H2,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHQRFJKLPSYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

N-(4-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiazole Derivatives

N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
  • Structure : Features a 4-chlorobenzamide group at position 2 and a phenyl group at position 4 of the thiazole ring.
  • Activity : Exhibits potent anti-inflammatory activity (76% inhibition in carrageenan-induced rat paw edema at 50 mg/kg), attributed to the chloro-substituted benzamide enhancing electron-withdrawing effects and membrane permeability .
  • Bromine’s larger atomic radius may enhance lipophilicity, while fluorine could improve metabolic stability .
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
  • Structure : Contains a 4-chlorophenyl group on the thiazole and a Schiff base substituent.
  • Activity : Acts as a cyclin-dependent kinase inhibitor due to the planar benzylidene group enabling π-π stacking with enzyme active sites .
  • Comparison : The target compound lacks a Schiff base but includes a bromo-fluorophenyl carbamoyl group, which may favor hydrogen bonding over π-stacking interactions.

Halogenated Benzamide Analogs

4-Bromo-N-(2-nitrophenyl)benzamide
  • Structure : A simple benzamide with bromine and nitro groups on aromatic rings.
  • Synthesis : Derived from 2-nitroaniline and 4-bromobenzoyl chloride, highlighting the reactivity of halogenated benzoyl chlorides with aromatic amines .
  • Comparison : The target compound’s 4-chlorobenzamide and 4-bromo-2-fluorophenyl groups introduce multiple halogen atoms, which may synergistically enhance electrophilic reactivity and binding to targets like kinase ATP pockets .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
  • Structure : A polyhalogenated benzamide with a trifluoropropoxy group.
  • Synthesis : Prepared via coupling of 4-bromo-5-fluoro-2-[(2S)-trifluoropropan-2-yl]oxy]benzoyl chloride with 2-chloro-6-fluoroaniline, achieving 90% yield .
  • Comparison : The trifluoropropoxy group in this analog improves metabolic resistance compared to the target compound’s carbamoylmethyl-thiazole system, which may prioritize target affinity over pharmacokinetics.

Spectral Signatures

  • IR Spectroscopy :
    • C=O Stretch : Expected at ~1660–1680 cm⁻¹ for the benzamide and carbamoyl groups (cf. ’s hydrazinecarbothioamides at 1663–1682 cm⁻¹) .
    • N-H Stretch : Broad bands at 3150–3414 cm⁻¹ for amide and thiazole NH groups .
  • NMR :
    • Aromatic Protons : Multiplets in δ 7.0–8.5 ppm for halogenated phenyl rings.
    • Thiazole C-2 Proton : Deshielded singlet near δ 8.0 ppm .

Biological Activity

N-(4-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide (CAS No. 921791-30-2) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a bromo-fluorophenyl group, and a chlorobenzamide moiety. Its molecular formula is C16H14BrClFNO2SC_{16}H_{14}BrClFNO_2S with a molecular weight of approximately 399.71 g/mol. The presence of halogenated groups is significant as these often enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit key metabolic pathways in cancer cells or bacteria, leading to reduced cell viability.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including this compound. For example:

  • Study Findings : In vitro tests have shown that thiazole derivatives can exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A related study indicated that certain thiazole compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

Anticancer Activity

The anticancer properties of this compound have also been investigated. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines:

  • Case Study : A study reported that compounds similar to this compound significantly decreased the viability of Caco-2 colorectal cancer cells by approximately 39.8% compared to untreated controls (p < 0.001) .
Cell Line Viability (%) p-value
Caco-239.8<0.001
A54956.90.0019

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Thiazole Ring : Essential for cytotoxicity and antimicrobial activity.
  • Halogen Substituents : Enhance lipophilicity and potentially improve interaction with biological targets.
  • Carbamoyl Group : May contribute to the binding affinity towards target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide, and how can reaction conditions be standardized?

  • Methodology : Multi-step synthesis typically involves coupling a 4-bromo-2-fluorophenyl carbamoyl methyl precursor with a thiazole intermediate, followed by amidation with 4-chlorobenzoyl chloride. Key steps include:

  • Thiazole ring formation : Cyclocondensation using α-bromo ketones or thiourea derivatives under reflux in ethanol or DMF .
  • Amidation : Employ coupling agents like EDC/HOBt in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

  • Recommended techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 492.98) .
  • FTIR : Identify key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound against cancer cell lines?

  • Experimental design :

  • Cell lines : Use MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells, with non-cancerous HEK293 cells as controls .
  • Dose-response assays : Test concentrations from 1 nM to 100 µM over 48–72 hours. Measure viability via MTT assay (IC₅₀ calculation) .
  • Mechanistic studies : Perform Annexin V/PI staining for apoptosis and JC-1 staining for mitochondrial membrane potential .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., kinases)?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or Aurora kinase. Prioritize hydrogen bonding with amide groups and hydrophobic interactions with bromo/chloro substituents .
  • MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust binding) .
  • ADME prediction : Employ SwissADME to evaluate bioavailability (e.g., Lipinski’s rule compliance, CNS permeability) .

Q. How should researchers address contradictions in biological activity data between structurally analogous compounds?

  • Case example : If analog A shows potent activity (IC₅₀ = 2 µM) against a target while analog B is inactive:

  • Structural analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups altering steric hindrance) .
  • Assay validation : Re-test both compounds under identical conditions (pH, serum concentration) to rule out experimental variability .
  • SAR modeling : Use MOE or RDKit to quantify contributions of substituents to activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide

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